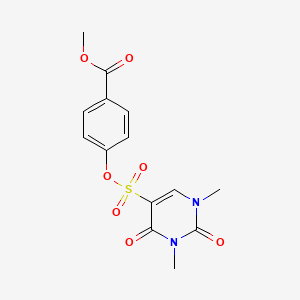

Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” is a chemical compound with the molecular formula C14H14N2O7S and a molecular weight of 354.3312. It is available for purchase from various chemical suppliers21.

Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate”. However, pyrimidine derivatives, which this compound is a part of, can be synthesized via various methods3. For instance, one method involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido4.Molecular Structure Analysis

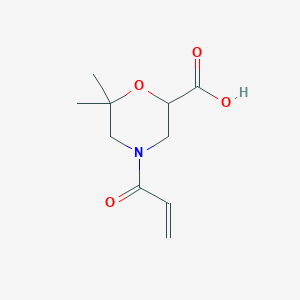

The molecular structure of this compound is defined by its molecular formula, C14H14N2O7S12. However, the specific arrangement of these atoms in space, which would provide a complete picture of the molecule’s structure, is not provided in the search results.

Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate”. However, pyrimidine derivatives are known to be involved in a wide range of chemical reactions3.Physical And Chemical Properties Analysis

The physical and chemical properties of “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” are not provided in the search results.Applications De Recherche Scientifique

Organic Synthesis and Chemical Characterization

Synthesis of Nucleoside Analogues : Hřebabecký and Holý (1999) described the synthesis of racemic dimethyl derivatives of nucleosides, showcasing the utility of related chemical structures in creating nucleoside analogues, which are pivotal in the development of antiviral and anticancer agents. The methodology provides insights into the application of sulfonyloxybenzoate derivatives in nucleoside chemistry (Hřebabecký & Holý, 1999).

Heterocyclic Compound Synthesis : Žugelj et al. (2009) reported on the transformations of dimethyl acetone-1,3-dicarboxylate to synthesize heterocyclic compounds, which are crucial for developing various chemical entities with potential therapeutic properties. This research underscores the significance of derivatives in synthesizing complex heterocyclic structures (Žugelj et al., 2009).

Advanced Materials and Photodynamic Therapy

- Photodynamic Therapy Applications : Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy, demonstrating the compound's relevance in developing photosensitizers for cancer treatment. This study highlights the importance of sulfonyloxybenzoate derivatives in the synthesis of compounds with high singlet oxygen quantum yields, essential for effective photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Neuroprotective and Antioxidant Properties

- Neuroprotection and Antioxidant Activity : Zhou et al. (2014) explored the protective effects of methyl 3,4-dihydroxybenzoate against oxidative stress-induced apoptosis in RGC-5 cells, indicating the potential neuroprotective and antioxidant applications of similar chemical entities. This research sheds light on the broader utility of such compounds in mitigating oxidative stress and preventing neurodegenerative diseases (Zhou et al., 2014).

Analytical and Environmental Studies

- Metabolite Identification in Agriculture : Dietrich, Reiser, and Stieglitz (1995) studied the microbial and rat metabolites of triflusulfuron methyl, a herbicide, to understand its environmental fate and metabolism. Such studies are crucial for assessing the environmental impact and safety of chemical compounds used in agriculture (Dietrich, Reiser, & Stieglitz, 1995).

Safety And Hazards

The safety and hazards associated with “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” are not specified in the search results.

Orientations Futures

The future directions for the study and application of “Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate” are not specified in the search results.

Please note that this analysis is based on the information available in the search results and may not be comprehensive. For a more detailed analysis, please refer to scientific literature or consult a chemistry expert.

Propriétés

IUPAC Name |

methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O7S/c1-15-8-11(12(17)16(2)14(15)19)24(20,21)23-10-6-4-9(5-7-10)13(18)22-3/h4-8H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYABPWRVUHERKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=O)N(C1=O)C)S(=O)(=O)OC2=CC=C(C=C2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O7S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)sulfonyloxybenzoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-3-phenethyl-9-(m-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2513678.png)

![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-phenoxypropanamide](/img/structure/B2513680.png)

![N-[(4-Bromophenyl)methyl]-6-(trifluoromethoxy)-2,3,4,9-tetrahydro-1H-carbazol-1-amine](/img/structure/B2513681.png)

![3-bromo-5H,6H,7H-cyclopenta[b]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2513690.png)